3-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, which are related to the chemical structure of interest, typically involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate to give carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield benzofuro[3,2-d]pyrimidin-4(3H)-ones. The structures of these products are confirmed by various spectroscopic methods including 1H NMR, 13C NMR, mass spectrometry, and infrared analysis (Wang et al., 2019).
Molecular Structure Analysis
The crystal structure analysis of related compounds indicates that these molecules often display complex hydrogen bonding and stacking interactions in their crystalline form, contributing to their stability and properties. For instance, a related compound showed an intramolecular C–H…N hydrogen bond generating an S(6) ring motif and supramolecular chains via amine N-H…N and C-H…N hydrogen bonds (Murugavel et al., 2014).
Chemical Reactions and Properties
Benzofuro[3,2-d]pyrimidin-4(3H)-ones can undergo various chemical reactions due to their functional groups. For example, the iminophosphorane precursor can react with carbon disulfide and n-propylamine, further reacting with alkyl halides or halogenated aliphatic esters to produce 2-alkylthio-3-n-propyl derivatives in good yields. These reactions showcase the versatility and reactivity of the core benzofuro[3,2-d]pyrimidine structure (Wang et al., 2019).
Physical Properties Analysis
The physical properties of benzofuro[3,2-d]pyrimidin-4(3H)-ones and similar compounds are largely determined by their molecular structure. Crystallographic studies reveal the planarity and conformation of the molecules, which can influence their solubility, stability, and reactivity. The molecular conformation and packing in the crystal structure are critical for understanding the material's physical properties (Murugavel et al., 2014).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity and stability, can be inferred from their molecular and electronic structure. Density functional theory (DFT) calculations, Mulliken population analyses, and electrostatic potential surfaces provide insights into the charge distribution, reactivity sites, and stability of the molecules. These theoretical studies complement experimental findings and help in understanding the chemical behavior of benzofuro[3,2-d]pyrimidine derivatives (Murugavel et al., 2014).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.
Future Directions
This could involve potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.
properties
IUPAC Name |
3-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-4-30-19-10-9-15(11-20(19)29-3)23-26-17(14(2)31-23)12-27-13-25-21-16-7-5-6-8-18(16)32-22(21)24(27)28/h5-11,13H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAOJHXKJJCNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C=NC4=C(C3=O)OC5=CC=CC=C54)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.